REACTION_CXSMILES
|
C([C:4]1C=C[C:7]2=[CH:8][O:9][CH:10]=[C:6]2[CH:5]=1)C=C.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1.[O:18]=[O+][O-].[BH4-].[Na+]>CO>[OH:9][CH2:8][CH2:7][C:6]1[CH:5]=[CH:4][C:14]2[C:15](=[O:18])[O:16][CH2:17][C:13]=2[CH:10]=1 |f:3.4|
|
Name
|
5-allyl-2-benzofuran
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC=2C(=COC2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction until the color of the mixture
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled into the reaction for one minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
to remove the excess ozone
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated part way
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC2=C(C(OC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |